N-methyl-N'-(2-methyl-1-naphthyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

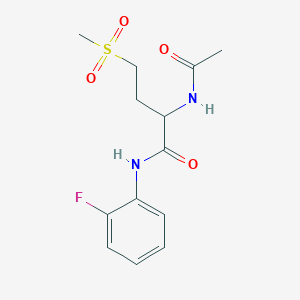

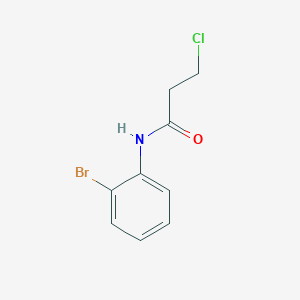

“N-methyl-N’-(2-methyl-1-naphthyl)thiourea” is a chemical compound with the molecular formula C13H14N2S. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It is functionally related to a thiourea .

Molecular Structure Analysis

The molecular structure of “N-methyl-N’-(2-methyl-1-naphthyl)thiourea” is represented by the linear formula C13H14N2S . The InChI code for this compound is 1S/C13H14N2S/c1-9-7-8-10-5-3-4-6-11(10)12(9)15-13(16)14-2/h3-8H,1-2H3,(H2,14,15,16) .Applications De Recherche Scientifique

Fluorescent Probes for Protein Binding

Thiourea derivatives have been investigated for their interactions with proteins, such as serum albumin. Studies using fluorescence spectroscopy have demonstrated that thiourea compounds can quench the intrinsic fluorescence of proteins through static quenching mechanisms, suggesting potential applications in the development of fluorescent probes for studying protein interactions and dynamics (Cui et al., 2006).

Anticancer Activity

Research on N-naphthoyl thiourea derivatives has revealed their significant cytotoxic effects against various cancer cell lines, indicating their potential as scaffolds for anticancer drug development. The antiproliferative effects of these derivatives have been examined, showing promising results in comparison to traditional chemotherapeutics (Arafa et al., 2022).

Advanced Material Applications

Thiourea derivatives have been utilized in the synthesis of materials with potential applications in electronics, such as organic light-emitting diodes (OLEDs). Studies have explored the synthesis, crystal structure, and electrical properties of thiourea-based compounds, highlighting their potential as conductive layers in OLEDs (Jasman et al., 2015).

Environmental Applications

The use of thiourea derivatives in environmental applications, such as the photodegradation of pollutants, has been explored. Some studies have investigated the efficiency of thiourea-copper complexes in the degradation of dyes, demonstrating their potential in environmental cleanup processes (Ashraf et al., 2014).

Sensing and Detection

Thiourea compounds have also been studied for their applications in chemical sensing and detection. For instance, research on modified graphene materials using thiourea as a crosslinking agent has led to the development of sensitive electrochemical sensors for detecting pesticides, offering new tools for environmental monitoring and food safety (Rahmani et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

1-methyl-3-(2-methylnaphthalen-1-yl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2S/c1-9-7-8-10-5-3-4-6-11(10)12(9)15-13(16)14-2/h3-8H,1-2H3,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHOADKVCQPFPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)NC(=S)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N'-(2-methyl-1-naphthyl)thiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-((9-(3-methoxypropyl)-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2953913.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2953914.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-carboxamide](/img/structure/B2953921.png)

![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-ethoxyphenyl)oxamide](/img/structure/B2953922.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)-N-(2-morpholinoethyl)propanamide hydrochloride](/img/structure/B2953923.png)

![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2953927.png)

![N1-allyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2953928.png)

![3-benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)